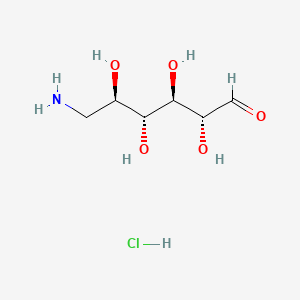

6-Amino-6-deoxy-D-allose hydrochloride

Description

Contextualization as a Rare Amino Sugar Derivative in Carbohydrate Chemistry

Amino sugars are carbohydrate molecules where a hydroxyl group has been replaced by an amino group. wikipedia.orgbritannica.com While over 60 amino sugars are known, with N-acetyl-D-glucosamine being one of the most abundant, 6-Amino-6-deoxy-D-allose hydrochloride is considered a rare amino sugar. wikipedia.org The rarity of certain amino sugars, particularly those not commonly found in humans, makes them significant in various biological contexts. nih.gov For instance, many bacterial glycoproteins and polysaccharides contain unique rare deoxy amino monosaccharides that are absent in mammals. nih.gov

The structure of this compound is distinct. The "6-amino-6-deoxy" designation indicates that the amino group is located at the C6 position of the allose sugar, and the hydroxyl group at this position has been removed. Allose itself is an aldohexose sugar, an epimer of glucose. The hydrochloride salt form enhances its stability and solubility for research applications.

The synthesis of such rare amino sugars presents a considerable challenge in carbohydrate chemistry. researchgate.net Researchers often employ multi-step synthetic routes starting from more common sugars. nih.gov For example, the synthesis of related 6-amino-6-deoxy-α-D-glucopyranosides has been achieved from a glucal derivative. researchgate.net These complex syntheses underscore the specialized nature of these compounds and the technical expertise required to work with them.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H14ClNO5 | nih.gov |

| Molecular Weight | 215.63 g/mol | ncats.io |

| CAS Number | 76054-78-9 | guidechem.com |

Historical Development and Early Research Significance of Amino Sugars

The study of amino sugars has a rich history. For a significant period, glucosamine (B1671600), galactosamine, and neuraminic acid were the primary known naturally occurring amino sugars. annualreviews.org The landscape of amino sugar research expanded dramatically with the discovery and characterization of antibiotics and bacterial polysaccharides. annualreviews.org This led to the identification of many new and "novel" amino sugars, including 2-, 3-, 4-, and 6-amino sugars and their derivatives. annualreviews.org

Early research established that amino sugars are fundamental components of a vast array of biological structures. annualreviews.orgc-nag.com They are integral to structural polysaccharides like chitin, mucopolysaccharides, bacterial cell walls, and glycoproteins. britannica.comannualreviews.orgc-nag.com The elucidation of the structures of antibiotics in the mid-20th century, such as streptomycin (B1217042) which contains N-methyl-L-glucosamine, marked a significant milestone and revealed the diverse roles of these compounds. annualreviews.org

The development of synthetic methods for amino sugars has been a continuous area of focus. nih.govnih.gov The introduction of an amino group into a sugar molecule, especially in a stereoselective manner, is a complex task. researchgate.netnih.govnih.gov Early synthetic efforts laid the groundwork for creating a wide range of amino sugar derivatives, which have been crucial for studying their structure and function. annualreviews.org

Role in the Broader Landscape of Glycoscience and Chemical Biology

In the broader fields of glycoscience and chemical biology, amino sugars are recognized as critical molecules involved in a myriad of biological processes. nih.govnumberanalytics.com They are essential for the biosynthesis of glycoconjugates, such as glycoproteins and glycolipids, which play vital roles in cell-cell recognition, signaling, and immune responses. numberanalytics.comyoutube.com

The unique structures of rare amino sugars, like this compound, make them valuable tools for researchers. The presence of the amino group provides a site for chemical modification, allowing for the attachment of probes, tags, or other molecules. For example, related amino sugar derivatives, such as UDP-6-azido-6-deoxy-D-glucose, are used as chemical building blocks in saccharide synthesis and for creating fluorescent tags. biosynth.com

Furthermore, the distinct structures of rare amino sugars found in pathogenic bacteria are being explored for the development of vaccines. nih.gov The idea is that since these sugars are foreign to the human body, they can be used to elicit a targeted immune response. nih.gov The chemical synthesis of these rare sugar-containing bacterial glycoconjugates is a key area of research in this endeavor. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

76054-78-9 |

|---|---|

Molecular Formula |

C6H14ClNO5 |

Molecular Weight |

215.63 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride |

InChI |

InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h2-6,9-12H,1,7H2;1H/t3-,4+,5-,6+;/m1./s1 |

InChI Key |

QWHLASPBRRZDEV-HRDKBJBWSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)N.Cl |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Amino 6 Deoxy D Allose Hydrochloride and Its Analogs

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the high selectivity of biological catalysts with the broad applicability of chemical reactions, offering an efficient and environmentally benign route to complex molecules. This strategy is particularly advantageous for producing rare sugars and their derivatives, minimizing the need for extensive protecting group manipulations.

The enzymatic synthesis of the D-allose backbone is a critical first step in many chemoenzymatic routes to its 6-amino derivative. Microbial enzymes, particularly isomerases, are central to this transformation. L-rhamnose isomerase (L-RhI), an aldose-ketose isomerase, is a key biocatalyst used for this purpose. jst.go.jp While its natural function is to catalyze the reversible isomerization of L-rhamnose to L-rhamnulose, its broad substrate specificity allows it to effectively convert D-psicose (also known as D-allulose) into D-allose. nih.govresearchgate.net

This enzymatic isomerization is a thermodynamically controlled equilibrium reaction. Using D-psicose as the substrate, L-RhI from various microbial sources can achieve conversion yields of D-allose up to approximately 37%. jst.go.jpnih.gov Researchers have identified and characterized L-RhI from numerous bacteria, including Bacillus subtilis, Escherichia coli, and Clostridium stercorarium, each with distinct optimal conditions for temperature and pH. jst.go.jpnih.govacs.org Significant research efforts have focused on improving the industrial viability of L-RhI through protein engineering. By redesigning flexible regions of the enzyme and mutating key amino acid residues, scientists have enhanced its thermostability and catalytic efficiency, making the production of D-allose more practical. acs.orgscilit.com

Once the D-allose core is synthesized enzymatically, the 6-amino group can be introduced. This typically involves a subsequent step, which can be either a chemical transformation or another enzymatic reaction, such as a transamination, to create the final 6-amino-6-deoxy-D-allose structure.

| Microbial Source | Optimal Temperature (°C) | Optimal pH | Key Characteristics |

|---|---|---|---|

| Bacillus subtilis | 70 | N/A | Demonstrated a 37.5% yield of D-allose from D-psicose at equilibrium. jst.go.jp |

| Clostridium stercorarium | 75 | 7.0 | Engineered mutants showed enhanced thermostability and a 170% increase in catalytic efficiency. acs.orgscilit.com |

| Pseudomonas stutzeri | N/A | N/A | Known for its broad substrate specificity, but can produce D-altrose as a byproduct. jst.go.jpnih.gov |

| Metagenome (source similar to Chloroflexus islandicus) | 75 | 7.0 | Exhibits remarkable heat stability, with a half-life of 5 days at 70°C. nih.gov |

Biocatalytic cascades, where multiple enzymatic reactions occur sequentially in a single reaction vessel, represent a highly efficient strategy for synthesizing complex molecules like amino sugars. mdpi.com These one-pot systems avoid the need for isolating and purifying intermediates, which reduces waste, saves time, and can drive unfavorable equilibria toward product formation. rsc.org

A potential biocatalytic cascade for 6-amino-6-deoxy-D-allose could be designed starting from D-allose itself. This approach would involve two key enzymatic steps:

Selective Oxidation: An oxidase, such as a galactose oxidase variant, could be used to selectively oxidize the primary hydroxyl group at the C6 position of D-allose to an aldehyde. nih.gov

Reductive Amination: A transaminase (or amino acid dehydrogenase) could then convert the intermediate C6-aldehyde directly into the desired 6-amino group. nih.gov

This strategy has been successfully demonstrated for the synthesis of 2- and 6-amino galactose derivatives. nih.gov Furthermore, complex cascades have been developed to produce the fundamental building blocks for sugar synthesis. For instance, enzymes can convert glycerol (B35011) into dihydroxyacetone phosphate (B84403) (DHAP), which is a key precursor for aldolase-catalyzed C-C bond formation to create various chiral sugars. plos.org The biosynthesis of activated sugar donors, such as dTDP-6-deoxy-L-talose, also relies on multi-enzyme cascades involving dehydratases, epimerases, and reductases, highlighting the power of this approach in generating rare and modified sugars. researchgate.net By combining different classes of enzymes, biocatalytic cascades offer a modular and powerful platform for the de novo synthesis of complex amino sugars from simple, inexpensive starting materials.

Regioselective and Stereoselective Chemical Synthesis

Traditional chemical synthesis remains a cornerstone for producing amino sugars, offering robust and scalable routes. The primary challenge lies in achieving selectivity among the multiple hydroxyl groups of the carbohydrate. Success hinges on precise, multi-step pathways that employ strategic protection and deprotection schemes to isolate a specific position for modification.

The most common and well-established chemical method for introducing an amino group at the C6 position of a pyranose involves a three-step sequence starting from a suitably protected sugar. This pathway ensures that only the primary C6 hydroxyl group is modified.

Regioselective Activation: The primary hydroxyl group at C6 is significantly more reactive than the secondary hydroxyls due to less steric hindrance. This difference is exploited by using a bulky sulfonylating agent, typically p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. This reaction selectively forms a tosylate ester at the C6 position, converting the hydroxyl into an excellent leaving group. nih.govresearchgate.netbeilstein-journals.org

Nucleophilic Displacement with Azide (B81097): The C6-tosylate is then displaced by a nitrogen nucleophile. Sodium azide (NaN₃) is the reagent of choice for this SN2 reaction, which proceeds with inversion of configuration (though this is irrelevant for the achiral C6 position). The azide group is ideal because it is a potent nucleophile, is stable to many reaction conditions, and does not have the complication of over-alkylation that can occur with ammonia. nih.govresearchgate.netbeilstein-journals.org

Reduction to the Amine: The terminal step is the reduction of the azide group to the primary amine. This is most commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. beilstein-journals.org An alternative method is the Staudinger reaction, which uses triphenylphosphine (B44618) (PPh₃) followed by hydrolysis. nih.govresearchgate.net

Following the successful formation of the 6-amino-6-deoxy sugar, treatment with hydrochloric acid (HCl) yields the stable and often crystalline 6-amino-6-deoxy-D-allose hydrochloride salt. nih.govresearchgate.net

| Step | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Activates the C6-OH as a good leaving group. researchgate.netbeilstein-journals.org |

| 2 | Azidation | Sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) | Introduces a nitrogen functional group via SN2 displacement. researchgate.netbeilstein-journals.org |

| 3 | Reduction | H₂, Pd/C or Triphenylphosphine (PPh₃) then H₂O | Converts the stable azide into the primary amine. researchgate.netbeilstein-journals.org |

| 4 | Salt Formation | Hydrochloric acid (HCl) | Forms the stable and purifiable hydrochloride salt. researchgate.net |

The successful regioselective modification of carbohydrates is critically dependent on the use of protecting groups. organic-chemistry.org To ensure that chemical transformations occur only at the desired C6 position of D-allose, all other reactive functional groups—namely the hydroxyls at C1, C2, C3, and C4—must be temporarily masked. youtube.com

The selection of protecting groups is guided by their stability under the planned reaction conditions and the ability to remove them without affecting the rest of the molecule. organic-chemistry.org For the C6 amination sequence, robust protecting groups are required.

Hydroxyl Protection: Benzyl (B1604629) ethers (Bn) are frequently used because they are stable to both acidic and basic conditions encountered during the tosylation and azidation steps. They can be removed later under neutral conditions via catalytic hydrogenation, a step that can often be combined with the azide reduction. youtube.com Acetal protecting groups, such as isopropylidene or benzylidene acetals, are also common for protecting vicinal diols (e.g., C1-C2 or C2-C3), and are typically removed under acidic conditions.

Amine Protection: If an amino group needs to be protected during a synthetic sequence, carbamates like tert-butyloxycarbonyl (Boc) or carbobenzoxy (Cbz) are popular choices. masterorganicchemistry.com These render the nitrogen non-nucleophilic. masterorganicchemistry.com

Orthogonal Strategy: A key concept in complex synthesis is "orthogonal protection," where different protecting groups that can be removed under distinct conditions are used in the same molecule. fiveable.me For example, a silyl (B83357) ether (removed by fluoride), a benzyl ether (removed by hydrogenation), and an acetate (B1210297) ester (removed by base) can all be present on a sugar. This allows for the sequential unmasking and reaction of different hydroxyl groups, providing precise control over the synthetic outcome. youtube.comfiveable.me

Since D-allose is a rare and expensive sugar, its synthesis often begins from more abundant and cheaper hexoses like D-glucose or D-mannose. These routes require epimerization (inversion of stereochemistry) at one or more chiral centers.

From D-glucose: D-glucose differs from D-allose only in the stereochemistry at the C3 position. A synthetic route from D-glucose to D-allose must therefore involve an inversion at C3. nih.govrsc.org A common method to achieve this on a protected glucose derivative is through an oxidation-reduction sequence. First, the C3 hydroxyl group is oxidized to a ketone. Then, stereoselective reduction of the ketone, often using a sterically hindered hydride reagent, delivers the hydroxyl group in the axial (allo) configuration. Once the D-allose scaffold is formed, the C6-amination sequence described previously can be applied. nih.gov

From D-mannose: D-mannose is the C2 epimer of D-glucose. To synthesize D-allose from D-mannose, epimerization would be required at both C2 and C3. This adds complexity but can be achieved through sequential oxidation-reduction steps at the respective positions on a fully protected mannose derivative. Alternatively, a route to a 6-amino-dideoxy-Kdo derivative has been reported from D-mannose, showcasing its utility as a starting point for complex amino sugars. researchgate.net

From D-talose: D-talose is the C2 epimer of D-allose. Conversion would require inversion of the C2 hydroxyl group. The biosynthesis of dTDP-6-deoxy-L-talose utilizes epimerases that act at C3 and C5, and reductases that act at C4, demonstrating that enzymatic pathways exist for interconverting these rare sugars. researchgate.net A chemical synthesis would similarly rely on an oxidation-reduction sequence at C2 of a protected D-talose derivative to generate the desired D-allose stereochemistry before proceeding with C6 modification.

Amination and deoxygenation methodologies (e.g., azide substitution, reduction techniques)

A cornerstone of aminodeoxy sugar synthesis is the conversion of a primary hydroxyl group into an amino group. This transformation is effectively a deoxygenation (loss of the hydroxyl) and amination (gain of the amino group). A widely adopted and reliable method involves a three-stage process: activation of the C-6 hydroxyl, nucleophilic substitution with an azide, and subsequent reduction to the desired amine. nih.govresearchgate.net

A common synthetic protocol starts with a suitable precursor, often a protected form of D-allose or a more readily available sugar like a cyclodextrin (B1172386), which contains glucose units. nih.gov The primary hydroxyl group at the C-6 position is selectively activated, typically by converting it into a good leaving group such as a p-toluenesulfonate (tosyl) ester. This is achieved by reacting the sugar with p-toluenesulfonyl chloride. nih.govresearchgate.net

The next crucial step is the nucleophilic substitution of the tosyl group. Sodium azide (NaN₃) is a highly effective nucleophile for this SN2 reaction, displacing the tosylate to form a 6-azido-6-deoxy intermediate. nih.govnih.gov This reaction proceeds with an inversion of stereochemistry at the reaction center, a characteristic feature of the SN2 mechanism. nih.gov The azide functional group is advantageous as it is relatively unreactive in many subsequent reaction conditions, acting as a stable masked form of an amine.

The final stage is the reduction of the 6-azido group to the primary amine. This can be accomplished through several methods, including catalytic hydrogenation or, more commonly, the Staudinger reaction using triphenylphosphine (PPh₃) followed by hydrolysis. nih.govresearchgate.net The resulting 6-amino-6-deoxy sugar is then treated with hydrochloric acid to produce the stable and often crystalline this compound salt. nih.govresearchgate.net This entire protocol, from the starting sugar to the final hydrochloride salt, can take approximately two weeks to complete. nih.gov

| Step | Description | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Selective activation of C-6 primary hydroxyl group. | p-Toluenesulfonyl chloride (TsCl), Pyridine | mono-6-(p-toluenesulfonyl)-6-deoxy-sugar (Tosyl-sugar) | nih.gov |

| 2 | Nucleophilic substitution with azide. | Sodium azide (NaN₃) | mono-6-azido-6-deoxy-sugar | nih.gov |

| 3 | Reduction of the azide group to a primary amine. | Triphenylphosphine (PPh₃) followed by hydrolysis | mono-6-amino-6-deoxy-sugar | nih.gov |

| 4 | Formation of the hydrochloride salt. | Hydrochloric acid (HCl) | mono-6-amino-6-deoxy-sugar hydrochloride | nih.gov |

Enabling Technologies in Aminodeoxy Sugar Synthesis

Modern synthetic chemistry increasingly leverages enabling technologies to improve reaction efficiency, reduce timelines, and enhance yields. For the synthesis of aminodeoxy sugars, microwave irradiation and ultrasound have emerged as powerful tools.

Microwave-assisted methodologies for reaction acceleration

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules and ions through dielectric heating, which can dramatically accelerate reaction rates compared to conventional heating methods. nih.gov In carbohydrate chemistry, this technique has proven to be a clean, inexpensive, and convenient method that often leads to higher yields in significantly shorter reaction times.

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Peracetylation of D-glucose | Several hours | < 15 minutes | Drastic reduction in reaction time | |

| Glycoconjugate Synthesis | Hours to days | ~30 minutes | Rapid, high-yielding production | mdpi.com, nih.gov |

| Friedländer Quinoline Synthesis | Several hours (34% avg. yield) | 30-40 minutes (72% avg. yield) | Improved yield and speed | nih.gov |

Scalable Synthesis and Optimization for Research Applications

The transition from a laboratory-scale synthesis to a larger, more practical production scale is a critical challenge for supplying compounds like this compound for extensive research. Scalable synthesis focuses on developing robust, efficient, and cost-effective routes that can be performed on a multigram scale. acs.orgnih.gov

A key strategy for scalability is the use of abundant and inexpensive starting materials. D-glucosamine hydrochloride, a naturally abundant monosaccharide, serves as an excellent starting point for the synthesis of various rare deoxyamino sugars. acs.orgnih.gov Researchers have developed optimized routes from D-glucosamine that allow for the production of key intermediates on a multidecagram scale. nih.gov

Optimization efforts often target critical reaction steps, such as the C-6 deoxygenation, to improve efficiency and yield. acs.org This can involve fine-tuning protecting group strategies and reaction conditions to create versatile building blocks that can be easily converted into a variety of final products. nih.gov A major goal in scalable synthesis is to minimize the number of difficult purification steps, such as column chromatography, which can be a significant bottleneck in large-scale production. nih.gov By developing facile and scalable routes, such as those employing azide-based inversions, it is possible to produce rare deoxy amino sugars in good yields, making them more accessible for biological and enzymatic studies. nih.gov

| Consideration | Strategy for Optimization & Scalability | Example/Benefit | Reference |

|---|---|---|---|

| Starting Material | Use of abundant, inexpensive precursors. | Using D-glucosamine hydrochloride to synthesize rare deoxyamino sugars. | acs.org, nih.gov |

| Route Efficiency | Develop versatile building blocks and minimize purification steps. | Achieving a 30g scale synthesis with only two chromatography purifications over nine steps. | nih.gov |

| Critical Steps | Optimize key transformations like C-6 deoxygenation. | Performing deoxygenation early in the synthesis on a robust precursor. | acs.org |

| Robustness | Ensure the synthetic protocol is reproducible on a larger scale. | Developing facile azide-based inversion methods that provide good yields. | nih.gov |

Derivatization and Functionalization of 6 Amino 6 Deoxy D Allose Hydrochloride

Chemical Modification Strategies

The chemical versatility of 6-Amino-6-deoxy-D-allose hydrochloride allows for a variety of modification strategies, primarily targeting the amino group and the hydroxyl functionalities of the carbohydrate backbone. These modifications are crucial for altering the molecule's solubility, reactivity, and biological activity, thereby expanding its utility in different fields of research.

The primary amino group at the C-6 position of 6-Amino-6-deoxy-D-allose is a prime target for chemical modification through acylation, alkylation, and the introduction of sulfonyl groups. These reactions are fundamental in synthesizing a wide array of derivatives with altered physicochemical properties.

Acylation: The amino group can be readily acylated to form amides. For instance, the reaction with fatty acids or their derivatives can introduce long alkyl chains, significantly increasing the lipophilicity of the molecule. A study on the related 6-amino-6-deoxy-D-galactose demonstrated the synthesis of amides and sulfonamides using fatty acids and sulfonic acids with long alkyl chains. A key intermediate in this process was the protected sugar, 6-amino-6-deoxy-1,2;3,4-di-O-isopropylidene-α-D-galactopyranose, which was then reacted with the respective acids. beta-cyclodextrin.com The subsequent removal of the protecting groups yielded the final acylated products. beta-cyclodextrin.com Similarly, N-acylation of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose hydrochloride has been reported to produce N-trichloroethoxycarbonyl, N-phthaloyl, and N-acetoxyacetylglucosamine α-tetraacetates. researchgate.net These methods are, in principle, applicable to this compound to generate a variety of N-acyl derivatives. Research on 6-amino-6-deoxy-N-acetylmuramyldipeptides has also shown the synthesis of 6-acylamino derivatives which exhibited adjuvant activity. mdpi.com

Alkylation: N-alkylation of the amino group introduces alkyl substituents, which can modulate the molecule's basicity and steric properties. While specific examples for 6-Amino-6-deoxy-D-allose are not prevalent in the reviewed literature, general methods for the N-alkylation of unprotected α-amino acids using alcohols have been developed, offering a potential route for such modifications. medchemexpress.com Additionally, the synthesis of an alkylamino derivative of 6-deoxy-6-amino chitosan (B1678972) has been considered, suggesting the feasibility of such modifications on related amino sugars. nih.gov

Sulfonyl Group Incorporation: The amino group can also be functionalized by reaction with sulfonyl chlorides to yield sulfonamides. This was demonstrated in the synthesis of sulfonamides from 6-amino-6-deoxy-D-galactose using sulfonic acids with long alkyl chains. beta-cyclodextrin.com Direct C-H-sulfonylation of N-heteroaromatics has also been reported, providing a modern approach to introduce sulfonyl groups. chemrxiv.org

These modifications are summarized in the table below, drawing parallels from related amino sugar chemistry.

| Modification Type | Reagents and Conditions (Examples from related compounds) | Resulting Functional Group | Reference |

| Acylation | Fatty acid chlorides/anhydrides, protected amino sugar, base | Amide | beta-cyclodextrin.com |

| Alkylation | Alcohols, catalyst | N-Alkylamino | medchemexpress.com |

| Sulfonylation | Sulfonyl chlorides, protected amino sugar, base | Sulfonamide | beta-cyclodextrin.com |

The introduction of halogen atoms, particularly fluorine, at specific positions on the carbohydrate scaffold of 6-Amino-6-deoxy-D-allose can profoundly influence its biological properties. Fluorination can enhance metabolic stability, modulate binding affinity to proteins, and alter lipophilicity.

The synthesis of fluorinated amino sugars often involves nucleophilic substitution reactions. For instance, the synthesis of multiply fluorinated N-acetyl-ᴅ-glucosamine and ᴅ-galactosamine analogs has been achieved through the deoxyfluorination of precursor molecules using reagents like diethylaminosulfur trifluoride (DAST). nih.gov An improved synthesis of 6-deoxy-6-fluoro-D-glucose has also been reported, which could potentially be adapted for the synthesis of fluorinated 6-amino-6-deoxy-D-allose. nih.gov The general strategy often involves the preparation of a suitable precursor, such as a deoxyfluorinated 1,6-anhydro-2-azido-β-ᴅ-hexopyranose, followed by a series of reactions to introduce the fluorine atom and convert the azido (B1232118) group to an amino group. nih.gov

While direct halogenation of this compound is not extensively documented, methods for the halogenation of related glucose derivatives provide insight into potential synthetic routes. For example, treatment of methyl 4,6-O-benzylidene-alpha-D-glucopyranoside with triphenylphosphine-carbon tetrachloride-pyridine resulted in a chloro-deoxy derivative. beta-cyclodextrin.com

The following table outlines potential halogenation strategies based on related carbohydrate chemistry.

| Halogenation Strategy | Reagent Example | Target Position (Example) | Reference |

| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | C4, C6 | nih.gov |

| Chlorination | Triphenylphosphine-carbon tetrachloride-pyridine | C2 | beta-cyclodextrin.com |

Synthesis of Complex Glycoconjugates and Oligomers

The derivatized forms of this compound serve as valuable building blocks for the synthesis of more complex molecular architectures, including glycoconjugates and oligomers with novel properties and potential applications in biomedicine and material science.

Glycoglycerolipids and glycosphingolipids are important classes of glycolipids involved in various biological processes. The synthesis of analogs of these molecules using 6-Amino-6-deoxy-D-allose can lead to compounds with interesting biological activities.

New 6-amino-6-deoxyglycoglycerolipids (AGGLs) have been synthesized from 2-O-β-D-glucopyranosyl-sn-glycerol. The synthesis involved replacing the 6-oxygen of the glucose moiety with a nitrogen atom, leading to the formation of the aminoglycolipid. uct.ac.za These AGGLs were evaluated for their anti-tumor-promoting activity. uct.ac.za While the direct synthesis from this compound is not specified, the principles of coupling the amino sugar to a lipid backbone are transferable.

The functional groups on this compound allow for its incorporation into larger structures such as peptides and polymers, leading to the development of novel materials.

Peptide Conjugation: The amino group of 6-Amino-6-deoxy-D-allose can be coupled to peptides to create glycopeptides. A general strategy for the synthesis of N-peptide-6-amino-D-luciferin conjugates has been developed, which involves coupling a protected amino acid to an amino-functionalized molecule, followed by solid-phase peptide synthesis. nih.govfrontiersin.orgnih.gov This approach could be adapted for the conjugation of peptides to 6-Amino-6-deoxy-D-allose, potentially enhancing the stability or altering the biological activity of the peptide.

Polymerization for Novel Materials:

Nylon: Derivatives of 6-amino-6-deoxy-D-gluconic acid have been investigated as precursors for the synthesis of polyamides, a class of polymers that includes nylons. nih.gov This suggests the potential for using oxidized derivatives of 6-Amino-6-deoxy-D-allose as monomers for the creation of bio-based polyamides with unique properties. researchgate.netnih.gov

Chitosan Derivatives: The introduction of an amino group at the C-6 position of chitosan results in 6-deoxy-6-amino chitosan, a water-soluble derivative with enhanced antimicrobial properties. nih.govuct.ac.za The synthesis typically involves the conversion of the 6-hydroxyl group to a leaving group, followed by substitution with an azide (B81097) and subsequent reduction to the amine. doi.orgnih.gov This process highlights a pathway for creating novel chitosan-like polymers starting from allose-based monomers.

Cyclodextrins: 6-Amino-6-deoxy-cyclodextrins are functionalized cyclodextrins that can be synthesized from their parent cyclodextrins. beta-cyclodextrin.commedchemexpress.combiosynth.combiosynth.com These derivatives, with a primary amino group, can be further modified and have applications in drug delivery and as chiral selectors in analytical chemistry. medchemexpress.combiosynth.com

The following table summarizes the synthesis of these complex structures.

| Complex Structure | Synthetic Approach (Example) | Potential Application | Reference |

| Glycoglycerolipids | Coupling of amino sugar to a glycerol (B35011) lipid backbone | Anti-tumor promoters | uct.ac.za |

| Peptide Conjugates | Solid-phase synthesis on an amino-sugar scaffold | Modified peptides with enhanced properties | nih.govfrontiersin.orgnih.gov |

| Polyamides (Nylon-like) | Polycondensation of amino-sugar-derived dicarboxylic acids | Biodegradable polymers | nih.govresearchgate.net |

| Chitosan Derivatives | Modification of chitosan or polymerization of allose monomers | Antimicrobial materials, gene carriers | nih.govuct.ac.zadoi.org |

| Cyclodextrin (B1172386) Derivatives | Modification of parent cyclodextrins | Drug delivery, chiral separation | beta-cyclodextrin.commedchemexpress.combiosynth.com |

Applications in Analytical Chemistry and Material Science Research

The derivatization of this compound is not merely a synthetic exercise but is driven by the potential applications of the resulting compounds in various scientific domains.

In analytical chemistry , derivatives of 6-Amino-6-deoxy-D-allose, particularly cyclodextrin derivatives, have shown promise as chiral selectors for the separation of enantiomers. For example, 6-Amino-6-deoxy-β-cyclodextrin has been used for the chiral separation of α-amino acid derivatives by capillary electrophoresis. medchemexpress.com The presence of the amino group allows for further functionalization, which can enhance the chiral recognition capabilities of the cyclodextrin.

In material science , the polymerization of 6-Amino-6-deoxy-D-allose derivatives opens the door to new biodegradable and functional materials. The synthesis of 6-amino-6-deoxy-chitosan, which is soluble in neutral water, expands the applications of chitosan, a well-known biopolymer. doi.org This modified chitosan has been evaluated as a gene carrier with improved transfection efficiency compared to unmodified chitosan. doi.org Furthermore, the potential to create polyamides from sugar-based monomers like derivatives of 6-amino-6-deoxy-D-allose could lead to the development of sustainable and biocompatible plastics. nih.govresearchgate.net

Development of derivatization reagents for advanced analytical assays (e.g., UPLC-ESI-MS/MS for amino acid analysis)

The quantitative analysis of amino sugars like this compound in complex biological matrices presents challenges for analytical techniques such as Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS). nih.gov Due to their hydrophilic nature, these compounds often exhibit poor retention on common reversed-phase liquid chromatography columns. mdpi.com To overcome this, chemical derivatization is employed to enhance chromatographic retention and increase ionization efficiency in the mass spectrometer, thereby improving sensitivity and selectivity. nih.govddtjournal.com

Chemical derivatization for LC/ESI-MS/MS analysis aims to introduce a non-polar, hydrophobic tag onto the analyte. ddtjournal.com This modification improves the separation from interfering compounds and enhances the analyte's affinity for the droplet surface during electrospray ionization. ddtjournal.com For primary amines, such as the one in 6-Amino-6-deoxy-D-allose, a variety of derivatization reagents are available. These reagents typically target the amino group to form a stable adduct with improved analytical characteristics. nih.gov

One of the most effective and widely used reagents for this purpose is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). mdpi.comnih.gov AQC reacts rapidly with primary and secondary amines to produce stable, fluorescent, and highly ionizable derivatives. nih.gov The derivatization with AQC renders the amino sugar more hydrophobic, making it suitable for reversed-phase UPLC analysis. mdpi.com In the context of MS/MS detection, the AQC-derivatized molecules consistently produce a characteristic product ion at m/z 171 upon collision-induced dissociation (CID), which allows for sensitive and specific detection using Multiple Reaction Monitoring (MRM) mode. mdpi.com This method has proven successful for the high-throughput analysis of dozens of amino acids and related compounds in complex samples like plant extracts. mdpi.com

Other reagents commonly used for the pre-column derivatization of amino groups include phenylisothiocyanate (PITC), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride (Dansyl-Cl). nih.govresearchgate.net The choice of reagent depends on the specific requirements of the analysis, such as desired sensitivity, stability of the derivative, and compatibility with the chromatographic system. researchgate.net For instance, while butanolic HCl derivatization is used in newborn screening for amino acids via flow injection ESI-MS/MS, methods like AQC derivatization are more suited for high-resolution chromatographic separations. mdpi.comddtjournal.com

The table below summarizes some common derivatization reagents applicable for the analysis of amino-containing compounds by LC-MS/MS.

| Derivatization Reagent | Abbreviation | Target Functional Group | Key Advantages for UPLC-ESI-MS/MS |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and secondary amines | Rapid, stable derivatives; enhances hydrophobicity; provides specific product ion (m/z 171) for sensitive MRM detection. mdpi.comnih.gov |

| Phenylisothiocyanate | PITC | Primary and secondary amines | Well-established reagent for amino acid analysis. nih.gov |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and secondary amines | Introduces a highly hydrophobic tag, improving chromatographic retention. nih.govresearchgate.net |

| Dansyl chloride | Dansyl-Cl | Primary and secondary amines, phenols | Creates fluorescent and easily ionizable derivatives. nih.govresearchgate.net |

| Isonicotinoyl chloride | --- | Hydroxyl groups | Can enhance ionization efficiency and provide specific fragmentation patterns. nih.gov |

Exploration of mesomorphic properties in derived compounds

The self-assembly of carbohydrate derivatives into ordered, yet fluid, states known as liquid crystal (mesomorphic) phases is a field of significant interest. researchgate.net These materials, which combine the chirality and hydrogen-bonding capabilities of sugars with the anisotropic properties of liquid crystals, have potential applications in areas such as biosensors and drug delivery. nih.gov The molecular shape, determined by the structure of the sugar and the nature and position of attached hydrophobic chains, is a critical factor in the formation and type of mesophase. tandfonline.com

While specific studies on the mesomorphic properties of this compound derivatives are not extensively documented, research on structurally similar amino sugars, such as 6-amino-6-deoxy-D-galactose, provides a strong basis for exploration. rsc.org In one study, amides and sulfonamides of 6-amino-6-deoxy-D-galactose were synthesized by reacting the amino sugar with fatty acids and sulfonic acids bearing long alkyl chains. rsc.org This derivatization introduces one or more hydrophobic tails to the hydrophilic sugar headgroup, creating an amphiphilic molecule capable of self-assembly. researchgate.nettandfonline.com

For example, the reaction of 6-amino-6-deoxy-1,2;3,4-di-O-isopropylidene-α-D-galactopyranose with long-chain acyl chlorides, followed by deprotection, yields N-acyl derivatives. rsc.org Further modification, such as converting the N-acylated galactose derivative into its di-dodecyl dithioacetal, can introduce additional alkyl chains. rsc.org This particular compound, 6-octadecanoylamido-6-deoxy-D-galactose di-dodecyl dithioacetal, which possesses three long alkyl chains, was found to exhibit monotropic liquid crystal phases, specifically a hexagonal columnar disordered (Dhd) phase and a rectangular columnar disordered (Drd) phase. rsc.org

The formation of these columnar phases is characteristic of wedge-shaped molecules that aggregate into disc-like structures, which then stack into columns. tandfonline.com In contrast, calamitic (rod-shaped) amphiphiles, typically sugars with a single alkyl chain, tend to form layered smectic phases. tandfonline.comtandfonline.com The extensive hydrogen bonding between the sugar headgroups is a crucial interaction that stabilizes these supramolecular structures. tandfonline.com

By applying similar synthetic strategies to this compound, a variety of amphiphilic derivatives could be generated. The investigation of their thermal behavior using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) would reveal the presence and nature of any mesophases. The specific stereochemistry of allose, compared to galactose, would likely influence the molecular packing and result in different transition temperatures or even different types of liquid crystal phases.

The table below summarizes mesophases observed in derivatives of related monosaccharides.

| Sugar Derivative Type | Number of Alkyl Chains | Observed Mesophase Type | Reference |

| n-alkyl-1-O-β-D-glucopyranosides | One | Smectic A | tandfonline.com |

| 6-Octadecanoylamido-6-deoxy-D-galactose di-dodecyl dithioacetal | Three | Hexagonal and Rectangular Columnar (Dhd, Drd) | rsc.org |

| Mono-O-(2-hydroxydodecyl)sucroses | One | Smectic or Columnar (depending on attachment position) | |

| Carbohydrates with single n-alkyl chains | One | Smectic Ad | tandfonline.com |

| Carbohydrates with double alkyl/acyl chains | Two | Hexagonal | tandfonline.com |

Mechanistic Investigations into the Biological Activities of 6 Amino 6 Deoxy D Allose Hydrochloride and Its Derivatives in Vitro and Preclinical Models

Cellular and Enzymatic Interaction Studies

The initial step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate by hexokinase, is a critical regulatory point in cellular metabolism. The structural similarity of 6-Amino-6-deoxy-D-allose to glucose suggests a potential interaction with hexokinase. Research on the parent sugar, D-allose, has shown that its biological effects, such as growth inhibition, are dependent on its phosphorylation at the C6 position by hexokinase. charlotte.eduosti.govnih.gov Studies on 6-deoxy-D-allose, a derivative lacking the hydroxyl group at the C6 position, revealed that it had no inhibitory effect on the growth of the nematode Caenorhabditis elegans, indicating that C6-phosphorylation is essential for the biological activity of D-allose. charlotte.edu

This suggests that modifications at the C6 position, such as the introduction of an amino group in 6-Amino-6-deoxy-D-allose, would likely alter its interaction with hexokinase. It is plausible that 6-Amino-6-deoxy-D-allose hydrochloride could act as a competitive inhibitor of hexokinase, binding to the active site but not undergoing phosphorylation due to the presence of the amino group. This inhibition would disrupt the normal glycolytic flux. While direct kinetic studies on the interaction between 6-Amino-6-deoxy-D-allose and hexokinase are not extensively documented in the available literature, the inhibition of brain hexokinase by related compounds like glucose-6-phosphate is well-established. nih.govresearchgate.netresearchgate.netnih.gov The inhibition of hexokinase by its product, glucose-6-phosphate, is a key feedback mechanism in glycolysis. quora.com The structural analogy of 6-Amino-6-deoxy-D-allose to glucose-6-phosphate suggests a potential for similar regulatory interactions.

Table 1: Postulated Interaction of 6-Amino-6-deoxy-D-allose with Hexokinase

| Compound | Interaction with Hexokinase | Postulated Effect on Glycolysis |

| D-Allose | Substrate (undergoes phosphorylation) | Enters glycolytic pathway, can lead to metabolic disruption |

| 6-Deoxy-D-allose | Not a substrate (cannot be phosphorylated at C6) | No significant direct effect on glycolysis |

| 6-Amino-6-deoxy-D-allose | Potential competitive inhibitor | Inhibition of glucose phosphorylation, leading to reduced glycolytic flux |

Amino sugars are recognized as a class of compounds with the potential to act as enzyme inhibitors, particularly targeting glycosidases. nih.govoup.com The mechanism often involves the amino sugar mimicking the natural substrate and binding to the enzyme's active site. In some cases, this binding can be irreversible, leading to a permanent loss of enzyme activity.

While specific studies on the irreversible enzyme inhibition by this compound are limited, research on related compounds provides valuable insights. For instance, 6-amino-6-deoxy-N-acetylmuramyldipeptides and their acylamino derivatives have been shown to have adjuvant activity, suggesting interaction with enzymes of the immune system. nih.gov Furthermore, a synthetic n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside was identified as a potent competitive inhibitor of β-galactosidase from E. coli. nih.gov This indicates that 6-amino-6-deoxy sugars can be effective and specific enzyme inhibitors. The nature of the inhibition (competitive, non-competitive, or irreversible) would depend on the specific enzyme and the structure of the inhibitor. Irreversible inhibitors typically form a covalent bond with the enzyme, often targeting a reactive amino acid residue in the active site.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role as both deleterious and beneficial species in cellular processes. nih.govquora.comnih.govthermofisher.com Studies on D-allose have demonstrated its ability to induce the generation of ROS in plant cells, a process that is dependent on the phosphorylation of D-allose by hexokinase and subsequent activation of NADPH oxidase. nih.gov This suggests that the metabolic processing of D-allose is linked to cellular redox signaling.

Given that 6-Amino-6-deoxy-D-allose is unlikely to be phosphorylated by hexokinase, its effect on ROS generation may follow a different mechanism. Research has shown that D-allose can also suppress mitochondrial ROS production by competing with D-glucose for cellular uptake and metabolism. nih.govncats.io This competitive inhibition reduces the substrate available for mitochondrial respiration, thereby lowering ROS production. It is conceivable that this compound could exert a similar effect, competing with glucose for transport into the cell and subsequently limiting mitochondrial ROS generation. The generation of ROS by NADPH oxidases is another key pathway that could be modulated. researchgate.net

Table 2: Potential Effects of D-Allose and its 6-Amino-6-deoxy Derivative on ROS Generation

| Compound | Interaction with Hexokinase | Effect on NADPH Oxidase-mediated ROS | Effect on Mitochondrial ROS |

| D-Allose | Phosphorylated | Induces ROS generation (in plants) | Suppresses ROS generation by competing with glucose |

| 6-Amino-6-deoxy-D-allose | Likely not phosphorylated | Unlikely to induce ROS via this pathway | May suppress ROS by competing with glucose for uptake and metabolism |

The entry of hexoses into cells is primarily mediated by a family of facilitative glucose transporters (GLUTs). nih.gov The substrate specificity of these transporters is a key determinant of cellular glucose uptake and metabolism. Studies have shown that modifications to the glucose structure can significantly impact its transport.

Research utilizing fluorescently labeled 6-amino-6-deoxyglycoconjugates has provided direct evidence that these molecules are transported into cells via GLUTs. osti.govnih.gov The cellular uptake of these bioprobes was competitively inhibited by D-glucose and specific GLUT inhibitors, confirming that the 6-amino-6-deoxy-sugar scaffold is recognized by these transporters. This suggests that this compound itself is likely a substrate or a competitive inhibitor for one or more GLUT isoforms. The affinity for different GLUTs (e.g., GLUT1, GLUT2, GLUT3, GLUT4) would likely vary depending on the specific stereochemistry of the sugar. thermofisher.comnih.govnih.gov The ability of this compound to compete with glucose for transport could be a primary mechanism for its biological effects, as it would limit the availability of glucose for cellular energy production and biosynthetic pathways.

Sugar nucleotides, such as UDP-glucose, are activated forms of monosaccharides that serve as donors in the synthesis of polysaccharides and glycoproteins. The enzymes responsible for their synthesis, nucleotidyltransferases, exhibit a certain degree of substrate specificity. nih.govnih.govresearchgate.net

Antimicrobial Research Focus

A significant area of investigation for amino sugars and their derivatives is their potential as antimicrobial agents. nih.govyoutube.comncats.ionih.gov The well-known aminoglycoside antibiotics, for instance, are composed of amino sugar moieties and are potent inhibitors of bacterial protein synthesis. youtube.com

Research on 6-amino-6-deoxychitosan, a polymer composed of 6-amino-6-deoxy-D-glucose units, has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov This polymer exhibited significantly better antimicrobial properties than its precursor, chitosan (B1678972). The proposed antimicrobial mechanism is complex and not solely dependent on the positive charge of the amino groups. It is thought to involve the disruption of the bacterial cell membrane and inhibition of essential cellular processes.

While studies specifically detailing the antimicrobial spectrum of monomeric this compound are not widely available, the findings from related amino sugars strongly suggest that it would possess antimicrobial properties. The activity would likely depend on the specific microbial strain and the mechanism could involve interference with cell wall synthesis, membrane integrity, or intracellular metabolic pathways. The use of D-amino acids has also been shown to disperse bacterial biofilms, enhancing the efficacy of conventional antibiotics. dtic.mil This suggests another potential avenue for the antimicrobial application of this compound.

Evaluation of antibacterial properties

Research into the biological activities of aminosugar derivatives has revealed notable antibacterial potential. Studies on compounds structurally related to this compound, such as 6-deoxy-6-aminoethyleneamino cellulose (B213188) (AEAC), have demonstrated efficacy against various bacteria. The antibacterial action of these derivatives is influenced by their degree of substitution (DS), which refers to the number of amino groups introduced onto the cellulose backbone.

In one study, AEAC derivatives were tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Klebsiella pneumoniae. scirp.org The results indicated that the antibacterial activity generally increased with a higher degree of substitution. For instance, AEAC with a high DS of 0.9 was significantly more effective at inhibiting bacterial growth compared to derivatives with a lower DS. scirp.org Specifically, a concentration of 20 µg/mL of AEAC (DS 0.9) was sufficient to inhibit 50% of S. aureus growth, while a threefold higher concentration was needed to achieve the same effect on K. pneumoniae, suggesting greater efficacy against the Gram-positive strain. scirp.org However, at a low DS of 0.3, the inhibitory concentrations for both bacteria were more comparable, which may be related to the agglutination properties of the compound at lower substitution levels. scirp.org

The biocompatibility of these compounds was also assessed, revealing that derivatives with a lower DS (e.g., 0.3) exhibited better biocompatibility profiles, indicating a trade-off between antibacterial potency and cellular compatibility. scirp.org

Table 1: Antibacterial Activity of 6-Deoxy-6-aminoethyleneamino Cellulose (AEAC) Derivatives

| Bacterial Strain | AEAC Derivative (DS) | IC₅₀ (µg/mL) | Key Finding |

|---|---|---|---|

| Staphylococcus aureus | AEAC (DS 0.9) | 20 | High efficacy against Gram-positive bacteria. scirp.org |

| Klebsiella pneumoniae | AEAC (DS 0.9) | ~60 | Lower efficacy compared to S. aureus. scirp.org |

| S. aureus | AEAC (DS 0.3) | 90 | Reduced activity at lower substitution. scirp.org |

| K. pneumoniae | AEAC (DS 0.3) | 83 | Similar activity to S. aureus at low DS. scirp.org |

Antiviral activity against specific viral strains (e.g., influenza A virus, paramyxoviruses)

The antiviral properties of 6-amino-6-deoxy-sugar derivatives have been a key area of investigation, particularly against influenza viruses. Research on 6-Amino-6-deoxy-D-glucose hydrochloride, a closely related isomer, has shown that it can inhibit the replication of influenza virus in cell cultures. biosynth.com Furthermore, this compound has been observed to inhibit protein synthesis in animal cells infected with paramyxoviruses, suggesting a mechanism that involves interference with viral protein production through the inhibition of protein acetylation. biosynth.com

More extensive studies have been conducted on synthetic 6'-amino-6'-deoxy-glucoglycerolipid analogs. These derivatives have demonstrated significant anti-influenza A virus (IAV) activity. mdpi.comnih.gov In vitro testing using a cytopathic effects (CPE) inhibition assay revealed that the entire structure of the aminoglycoglycerolipid is crucial for its antiviral effect. mdpi.comnih.gov The length of the fatty acyl chains attached to the amino group was also found to be a critical factor. For instance, derivatives with saturated fatty acyl chains of C6 and C14 length displayed the most notable inhibition of IAV in Madin-Darby Canine Kidney (MDCK) cells. mdpi.com

Preclinical studies in mouse models have further substantiated these findings. Oral administration of one such derivative, compound 1d, was shown to significantly improve the survival rate and decrease pulmonary viral titers in mice infected with IAV. mdpi.comnih.gov These results highlight the potential of these amino sugar derivatives as candidates for novel anti-IAV therapeutics. mdpi.comnih.gov

Table 2: Antiviral Activity of 6-Amino-6-deoxy-Sugar Derivatives

| Compound/Derivative | Virus Strain(s) | Model | Key Finding |

|---|---|---|---|

| 6-Amino-6-deoxy-D-glucose hydrochloride | Influenza virus | Cell Culture | Inhibited viral replication. biosynth.com |

| 6-Amino-6-deoxy-D-glucose hydrochloride | Paramyxoviruses | Animal Cells | Inhibited protein synthesis. biosynth.com |

| 6'-amino-6'-deoxy-glucoglycerolipid analogs | Influenza A Virus (IAV) | MDCK Cells (In Vitro) | Demonstrated notable virus inhibition, dependent on fatty acid chain length. mdpi.com |

| Compound 1d (aminoglucoglycerolipid) | Influenza A Virus (IAV) | Mouse Model (In Vivo) | Improved survival and reduced lung viral titers. mdpi.comnih.gov |

Inhibition of microbial biosynthetic pathways (e.g., Kdo-processing enzymes)

A promising strategy for developing new antibacterial agents is to target essential microbial biosynthetic pathways that are absent in humans. The 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) pathway is one such target, as it is crucial for the synthesis of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. nih.gov

Research has focused on synthesizing potential inhibitors of Kdo-processing enzymes. In this context, the total synthesis of 6-amino-2,6-dideoxy-α-Kdo from D-mannose has been successfully achieved. nih.gov This synthetic compound is designed as a potential inhibitor of the enzymes involved in the Kdo pathway. The synthesis process involved a key Horner-Wadsworth-Emmons reaction for chain extension, followed by cyclization to form the Kdo-like azacyclic ring. nih.gov The development of such inhibitors represents a targeted approach to creating novel antibacterial drugs by disrupting a critical bacterial metabolic process. nih.gov

Anticancer Research Focus

Inhibition of cancer cell proliferation and viability in established cell lines

The parent sugar, D-allose, and its derivatives have demonstrated significant anticancer activity across a variety of cancer types. Research has shown that D-allose can inhibit the growth and proliferation of numerous cancer cell lines, including those from lung, bladder, head and neck, liver, blood, and breast cancers. nih.gov For example, D-allose was found to inhibit the growth of Lewis lung carcinoma cells in a dose-dependent manner. nih.gov

Preclinical studies have further validated these in vitro findings. In a mouse xenograft model using Lewis lung carcinoma cells, treatment with D-allose significantly suppressed tumor growth. nih.gov Similarly, oral administration of D-allose was shown to suppress tumor growth in bladder cancer models. glycoforum.gr.jp The mechanism for this anticancer effect is partly attributed to the inhibition of glycolysis, a primary energy source for many cancer cells, leading to energy depletion specifically within tumor cells. glycoforum.gr.jp

Moreover, D-allose has shown potential as an adjunct therapy. It has been found to have favorable complementary effects when used in combination with conventional cancer treatments like chemotherapy and radiotherapy, potentially sensitizing tumors to these treatments. nih.gov

Table 3: Anticancer Activity of D-Allose in Different Cancer Models

| Cancer Type | Cell Line / Model | Key Finding |

|---|---|---|

| Lung Cancer | Lewis Lung Carcinoma (LLC) Cells | Inhibited cell growth in a dose-dependent manner. nih.gov |

| Lung Cancer | C57BL/6J mouse xenograft model (LLC) | Co-treatment with D-allose and hydroxychloroquine (B89500) significantly suppressed tumor volume. nih.gov |

| Bladder Cancer | Preclinical bladder cancer models | Oral administration significantly suppressed tumor growth. glycoforum.gr.jp |

| Various Cancers | Head and neck, liver, blood, breast | D-allose has exhibited anticancer activity in vitro and/or in vivo. nih.gov |

Cell cycle arrest mechanisms induced by amino sugars

One of the key mechanisms through which D-allose and related amino sugars exert their anticancer effects is by inducing cell cycle arrest. nih.gov This process halts the proliferation of cancer cells, preventing them from dividing and growing.

While direct mechanistic studies on 6-Amino-6-deoxy-D-allose are limited, research on the effects of amino acid deprivation provides a relevant model for how amino sugars might function. The withdrawal of essential amino acids, such as lysine (B10760008), methionine, and leucine (B10760876), is known to cause cell cycle arrest. nih.gov The underlying mechanisms can differ depending on the specific amino acid. For instance, the withdrawal of lysine primarily leads to cell cycle stalling due to a severe inhibition of protein synthesis. nih.gov In contrast, starvation of methionine or leucine appears to trigger cell cycle arrest mainly through the regulation of restriction point regulators, which control the cell's commitment to divide. nih.gov

This suggests a model where amino sugars like 6-Amino-6-deoxy-D-allose could interfere with cellular proliferation through multiple pathways. These may include creating a state of perceived amino acid deficiency that inhibits protein synthesis or by directly influencing key cell cycle checkpoints, ultimately leading to the arrest of cancer cell division. nih.govnih.gov

Immunomodulatory Research Directions

The immunomodulatory properties of D-allose and other rare sugars represent a significant area of ongoing research, with potential applications in both anticancer therapy and the treatment of autoimmune conditions. glycoforum.gr.jp D-allose has been shown to exert immunosuppressive effects by modulating the function of specific immune cells. researchgate.net

A key finding is the ability of D-allose to inhibit the production of certain cytokines by plasmacytoid dendritic cells (pDCs). nih.gov When pDCs were stimulated with Toll-like receptor (TLR) ligands, the presence of D-allose severely decreased the production of interferon-alpha (IFN-α) and interleukin (IL)-12p40. nih.gov This inhibitory effect is achieved by attenuating the phosphorylation of the MAPK family of signaling molecules (including Erk1/2, JNK/SAPK, and p38 MAPK), which are crucial for the TLR signaling pathway. researchgate.netnih.gov Importantly, D-allose did not cause pDC death, indicating a specific modulatory effect rather than general toxicity. nih.gov

Research on other related sugars, such as D-mannose, further supports the immunomodulatory potential of this class of molecules. D-mannose has been shown to enhance the immunomodulatory functions of periodontal ligament stem cells (PDLSCs) by inhibiting the secretion of IL-6. nih.govscienceopen.com This reduction in IL-6 subsequently influenced T-cell differentiation, demonstrating a clear link between the sugar and the regulation of immune responses. nih.govscienceopen.com These findings suggest that 6-Amino-6-deoxy-D-allose and its derivatives could be valuable tools for modulating immune responses in various disease contexts. glycoforum.gr.jp

Role in Plant Defense Mechanisms (e.g., in Oryza sativa L.)

Research into the role of specific sugar derivatives in eliciting plant defense responses has revealed intricate signaling pathways. While direct studies on this compound in Oryza sativa L. (rice) are not extensively documented in publicly available research, the defense mechanisms triggered by the related rare sugar, D-allose, have been investigated, providing a foundational understanding of how such molecules can activate plant immunity.

Studies have shown that D-allose can induce resistance in rice against the bacterial pathogen Xanthomonas oryzae pv. oryzae, the causative agent of bacterial blight. nih.govnih.govnih.gov This induced resistance is characterized by several classic defense responses, including the production of reactive oxygen species (ROS), the formation of lesion mimics, and the upregulation of pathogenesis-related (PR) protein genes. nih.govnih.govresearchgate.net

The initiation of these defense responses is critically dependent on the phosphorylation of D-allose at the C-6 position by hexokinase, forming D-allose-6-phosphate. nih.govnih.gov This phosphorylation step is essential for the downstream signaling cascade. The importance of this initial step is highlighted by experiments using 6-deoxy-D-allose, a derivative of D-allose that lacks the hydroxyl group at the C-6 position and therefore cannot be phosphorylated. nih.govnih.gov When rice plants were treated with 6-deoxy-D-allose, they did not exhibit the same resistance to Xanthomonas oryzae pv. oryzae, indicating that the C-6 hydroxyl group is crucial for the defense-eliciting activity of D-allose. nih.govnih.gov

Following phosphorylation, the signaling pathway involves the activation of NADPH oxidase, an enzyme responsible for the production of ROS, which are key signaling molecules in plant defense. nih.govnih.govresearchgate.net The activity of D-glucose 6-phosphate dehydrogenase is also implicated in this pathway. nih.govnih.gov

In contrast, a derivative with a modification at the C-6 position, 6-(decanoylamino)-6-deoxy-D-allose, was found to have significantly weak inhibitory activity on plant growth, suggesting that the nature of the substitution at this position is critical for its biological function. nii.ac.jp While this study focused on growth inhibition rather than defense, it underscores the importance of the chemical structure at the C-6 position.

Although specific data on this compound is scarce, the established mechanism for D-allose in rice provides a framework for understanding how a 6-amino substituted derivative might interact with the plant's defense machinery. The presence of an amino group at the C-6 position instead of a hydroxyl group would likely alter its interaction with hexokinase and subsequent downstream signaling events. Further research is necessary to elucidate the specific role, if any, of this compound as an elicitor of defense mechanisms in Oryza sativa L.

Computational and Structural Biology Studies of 6 Amino 6 Deoxy D Allose Hydrochloride and Its Analogs

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as an aminosugar, and a protein.

While specific molecular docking studies on 6-Amino-6-deoxy-D-allose hydrochloride are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. For instance, studies on similar aminosugars, like 6-aminodeoxyfutalosine, have demonstrated their ability to bind to enzymes with high affinity.

In a study on the deamination of 6-aminodeoxyfutalosine, a key step in an alternative menaquinone biosynthetic pathway, researchers identified that this compound is an excellent substrate for several enzymes. nih.gov The enzymes Sav2595 from Streptomyces avermitilis and Acel0264 from Acidothermus cellulolyticus, among others, showed high catalytic efficiencies (kcat/Km) greater than 10^5 M-1s-1 for 6-aminodeoxyfutalosine. nih.gov The Michaelis constant (Km) values, which indicate the concentration of substrate at which the reaction rate is half of its maximum, ranged from 0.9 to 6.0 µM, signifying strong binding affinity. nih.gov The turnover numbers (kcat) were between 1.2 and 8.6 s-1. nih.gov

These findings suggest that the amino group at the 6-position of the sugar ring is critical for recognition and binding within the active sites of these enzymes. Although not directly involving this compound, this research highlights the potential for aminosugars to act as specific ligands for enzymes, a property that could be explored for this compound as well.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Sav2595 | Streptomyces avermitilis | 6-aminodeoxyfutalosine | 6.0 | 8.6 | >10^5 |

| Acel0264 | Acidothermus cellulolyticus | 6-aminodeoxyfutalosine | 0.9 | 1.2 | >10^5 |

| Dr0824 | Deinococcus radiodurans | 6-aminodeoxyfutalosine | 2.1 | 2.8 | >10^5 |

| Nis0429 | Nitratiruptor sp. | 6-aminodeoxyfutalosine | 1.5 | 2.1 | >10^5 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations can reveal its various conformational states and their relative stabilities in different environments, such as in aqueous solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing the design of molecules with desired properties.

Although specific QSAR models for this compound are not described in the available literature, the principles of QSAR are highly relevant to its analogs. For example, in the development of chiral separation materials, derivatives of 6-amino-6-deoxyamylose were synthesized and their enantioseparation capabilities were evaluated. researchgate.net The study found that different acyl and carbamoyl (B1232498) groups attached to the aminosugar backbone resulted in varying degrees of chiral recognition. researchgate.net This type of structure-activity data is the foundation for building QSAR models that could guide the design of more effective chiral selectors.

Advanced Spectroscopic (e.g., NMR) and Crystallographic Analysis of Conformational States

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the cornerstones of structural biology, providing detailed atomic-level information about molecular structure and conformation.

NMR studies on derivatives of 6-amino-6-deoxy-D-glucose have been conducted to understand their structure in solution. nih.gov Techniques like 13C Fourier-transform and internuclear double- and triple-resonance provide data on the connectivity and spatial arrangement of atoms. nih.gov For instance, the 1H-NMR spectrum of 6-deoxy-D-altrose revealed the presence of four different conformational forms in solution, identified as the α- and β-anomers of both the pyranose and furanose ring structures. researchgate.net The relative populations of these conformers could be determined from the signal intensities of the anomeric protons. researchgate.net

Similarly, the 13C-NMR spectrum of 6-amino-6-deoxy amylose (B160209) has been reported, providing characteristic chemical shifts for the carbon atoms in the sugar backbone. researchgate.net This data is crucial for confirming the structure of synthesized derivatives and for assessing their purity.

| Conformer of 6-deoxy-D-altrose | Anomeric Proton (H-1) Chemical Shift (ppm) | Anomeric Carbon (C-1) Chemical Shift (ppm) | Population (%) |

| 6-deoxy-β-D-furanose | 5.3009, 5.2917 | 103.83 | 9.4 |

| 6-deoxy-α-D-furanose | 5.2581 | 97.83 | 16.8 |

| 6-deoxy-β-D-pyranose | 5.1045, 5.1020 | 95.96 | 49.1 |

| 6-deoxy-α-D-pyranose | 4.9391, 4.9302 | 94.5 | 24.6 |

While a crystal structure for this compound is not readily found in public databases, such an analysis would provide the most definitive picture of its solid-state conformation and the intricate network of hydrogen bonds that stabilize its structure.

Comparative Analysis and Analog Design in Aminodeoxy Sugar Research

Stereoisomeric and Positional Isomer Comparisons (e.g., with D-glucose, D-mannose, D-galactose amino derivatives)

The biological activity of monosaccharides and their derivatives is profoundly influenced by their stereochemistry. Even minor changes in the spatial orientation of a single hydroxyl group can lead to significant differences in how the molecule interacts with biological systems. 6-Amino-6-deoxy-D-allose is a stereoisomer of other common 6-amino-6-deoxyhexoses, such as those derived from D-glucose, D-mannose, and D-galactose.

D-Allose, the parent sugar of the title compound, is a C-3 epimer of D-glucose, meaning they differ only in the configuration of the hydroxyl group at the third carbon atom. Similarly, D-mannose is the C-2 epimer of D-glucose, and D-galactose is its C-4 epimer. wikipedia.org These stereochemical distinctions are preserved in their 6-amino-6-deoxy derivatives, resulting in a unique three-dimensional arrangement of hydrogen bond donors and acceptors for each molecule.

While all these compounds share the same basic connectivity—an amino group replacing the hydroxyl group at the C-6 position—their different conformations affect their ability to bind to enzymes and receptors. For instance, the specific shape of 6-amino-6-deoxy-D-allose will dictate its fit into the active site of a target protein, which may differ from the binding of its glucose, mannose, or galactose-derived counterparts.

Positional isomerism also plays a crucial role. Compounds like glucosamine (B1671600) (2-amino-2-deoxy-D-glucose) or galactosamine (2-amino-2-deoxy-D-galactose) have the amino group at the C-2 position. vicas.org This difference in the location of the amino group dramatically alters the chemical and physical properties of the molecule compared to 6-amino derivatives, influencing properties from pKa to its role as a structural component in larger biomolecules. vicas.org

| Compound Name | Parent Sugar | Key Stereochemical Feature (vs. D-Glucose) | Position of Amino Group |

|---|---|---|---|

| 6-Amino-6-deoxy-D-allose | D-Allose | C-3 Epimer | C-6 |

| 6-Amino-6-deoxy-D-glucose | D-Glucose | Reference Sugar | C-6 |

| 6-Amino-6-deoxy-D-mannose | D-Mannose | C-2 Epimer | C-6 |

| 6-Amino-6-deoxy-D-galactose | D-Galactose | C-4 Epimer | C-6 |

| D-Glucosamine | D-Glucose | Reference Sugar | C-2 |

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For aminodeoxy sugars, SAR analysis helps in understanding how the arrangement of functional groups influences their efficacy as, for example, enzyme inhibitors or adjuvants.

The position and stereochemistry of the amino group are critical variables in the SAR of these compounds. The presence of the primary amino group at the C-6 position in 6-amino-6-deoxy-D-allose provides a key site for interaction or further chemical modification. For instance, studies on related muramyldipeptides have shown that acylation of the 6-amino group can modulate adjuvant activity, indicating the importance of this position for immunological function. nih.gov

Furthermore, the unique stereoconfiguration of the hydroxyl groups on the allose backbone creates a specific hydrophilic/hydrophobic profile and a distinct pattern of hydrogen bond donors and acceptors. This specific arrangement is crucial for molecular recognition events, such as binding to the active site of an enzyme. researchgate.net Any change in the position or orientation of these hydroxyl groups, as seen in its stereoisomers, would likely alter the binding affinity and biological response. The inhibitory activity of certain compounds has been directly correlated to the presence and position of electron-donating groups like hydroxyls, which can form crucial hydrogen bonds within an enzyme's catalytic site. researchgate.net

Rational Design of Modified Aminodeoxy Sugar Building Blocks

Rare aminodeoxy sugars like 6-amino-6-deoxy-D-allose are valuable as "building blocks" for the synthesis of complex carbohydrates and glycoconjugates. researchgate.net These complex structures are often involved in significant biological processes, and their synthesis is a key goal in developing new therapeutic agents, including potential vaccines. researchgate.netnih.gov

The rational design of these building blocks involves sophisticated synthetic strategies, often starting from more abundant and cheaper monosaccharides like D-glucosamine or D-mannose. researchgate.netresearchgate.net The process typically requires a multi-step synthesis involving the strategic use of protecting groups. These protecting groups temporarily block reactive sites (hydroxyl or amino groups) on the sugar, allowing chemists to perform chemical transformations at specific, unprotected positions.

A key strategy is the creation of "orthogonally protected" building blocks. researchgate.net In these intermediates, different protecting groups are used for various functional groups, and each type of protecting group can be removed under specific chemical conditions without affecting the others. This approach provides precise control over the synthesis, enabling the sequential addition of other molecules or the modification of specific sites on the sugar ring to create diverse and complex structures.

Bioisosteric Replacements and Their Impact on Biological Activity

Bioisosteric replacement is a powerful strategy in drug design where one functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the desired pharmacological properties. drughunter.comnih.gov In aminodeoxy sugar research, this approach is used to fine-tune the biological activity, stability, and pharmacokinetic profile of a lead compound.

The hydroxyl (-OH) group is a common target for bioisosteric replacement in sugar chemistry. Common bioisosteres for the hydroxyl group include fluorine (F), the thiol group (-SH), and the amino group (-NH₂). mdpi.com Each replacement subtly alters the molecule's properties. For example, fluorine is similar in size to oxygen but is more electronegative and cannot act as a hydrogen bond donor, which can significantly alter binding interactions. mdpi.com

The impact of such replacements can be profound. For example, replacing the hydroxyl group at the C-6 position of D-galactose with fluorine to create 6-deoxy-6-fluoro-D-galactose was found to specifically inhibit the incorporation of galactose into cellular glycoconjugates and reduce the activity of cell surface sialyltransferase. nih.gov This demonstrates that a subtle change can lead to a significant and specific biological effect. This strategy allows for the rational modification of a sugar scaffold to probe its biological function or to develop analogs with improved therapeutic potential. nih.gov

| Original Group | Bioisosteric Replacement | Key Property Changes | Potential Impact on Biological Activity |

|---|---|---|---|

| Hydroxyl (-OH) | Fluorine (F) | Similar size, increased electronegativity, loss of H-bond donor capability. mdpi.com | Altered enzyme binding, increased metabolic stability, modified cellular transport. nih.gov |

| Hydroxyl (-OH) | Amino (-NH₂) | Acts as H-bond donor; becomes protonated (-NH₃⁺) at physiological pH. mdpi.com | Introduces a positive charge, potentially altering electrostatic interactions with target proteins. |

| Hydroxyl (-OH) | Thiol (-SH) | Larger size, lower electronegativity, different H-bonding properties. mdpi.com | Can alter binding affinity and conformation; potential for disulfide bond formation. |

| Hydroxyl (-OH) | Hydrogen (H) (Deoxygenation) | Removes H-bonding capability, increases lipophilicity. | Can be critical for recognition by specific enzymes or transporters. medchemexpress.com |

Future Perspectives and Translational Potential in Fundamental Chemical Biology Research

Identification of Novel Biological Targets and Signaling Pathways

The exploration of 6-Amino-6-deoxy-D-allose hydrochloride is poised to identify new enzymatic targets and signaling cascades, leveraging the distinct properties of its parent sugar, D-allose. D-allose itself is known to elicit a range of biological responses, including anti-inflammatory, anti-cancer, and immunosuppressive activities. nih.govresearchgate.netfortunejournals.com A key mechanism for D-allose activity in rice involves its phosphorylation at the C-6 position by hexokinase, which triggers a defense response through the generation of reactive oxygen species (ROS). nih.gov The derivative 6-deoxy-D-allose, which cannot be phosphorylated at this position, fails to induce this response, underscoring the critical role of the C-6 hydroxyl group for this specific pathway. nih.gov